3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole
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Overview
Description
3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, a pyridine ring, and an indole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.
Attachment of the Benzylpiperazine Moiety: The final step involves the coupling of the benzylpiperazine moiety to the pyridine-indole intermediate. This can be achieved through a reductive amination reaction, where the intermediate reacts with benzylpiperazine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole, pyridine, or benzylpiperazine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Feature similar heterocyclic structures and are studied for their anticancer properties.
4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: Contains a piperazine moiety and is used in medicinal chemistry.
Uniqueness
3-((4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is unique due to its combination of an indole core, pyridine ring, and benzylpiperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H28N4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H28N4/c1-20-25(23-11-5-6-12-24(23)28-20)26(22-10-7-13-27-18-22)30-16-14-29(15-17-30)19-21-8-3-2-4-9-21/h2-13,18,26,28H,14-17,19H2,1H3 |
InChI Key |
RCQUCMYEGJIJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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